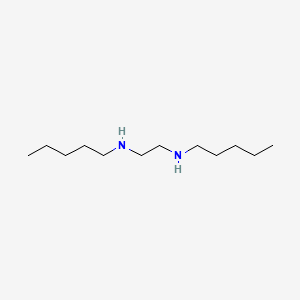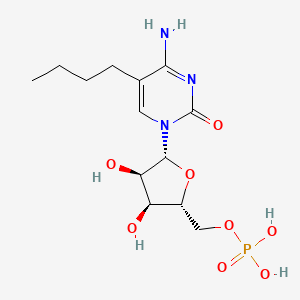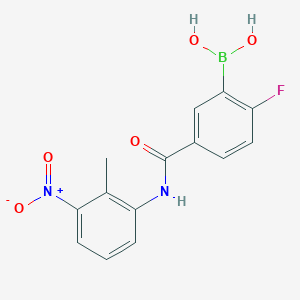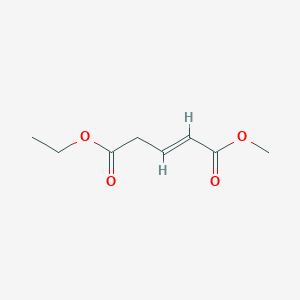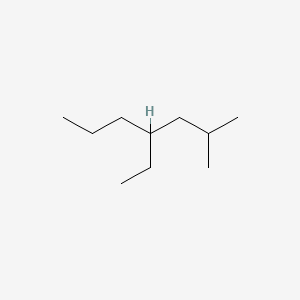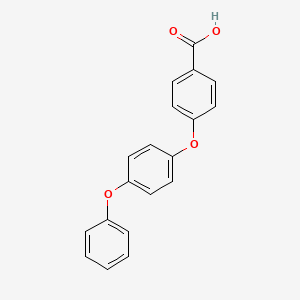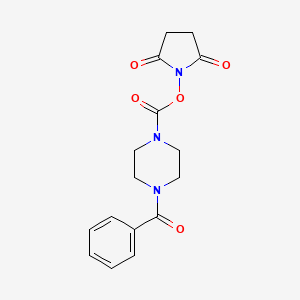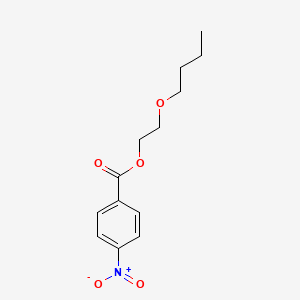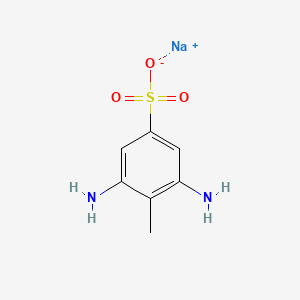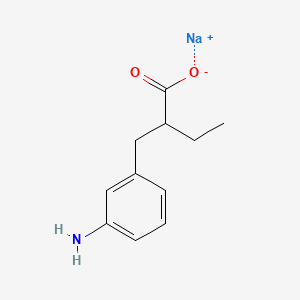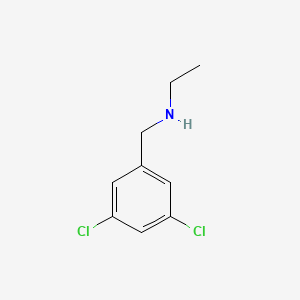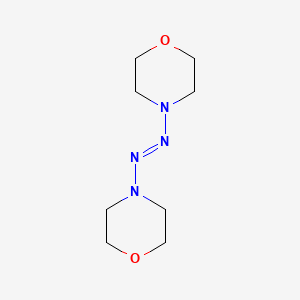
4-(4-Morpholinyldiazenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Morpholinyldiazenyl)morpholine is an organic compound featuring a morpholine ring structure. This compound is notable for its unique chemical properties and potential applications in various scientific fields. It is characterized by the presence of two morpholine rings connected by a diazenyl group, which imparts distinct reactivity and functionality.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Morpholinyldiazenyl)morpholine typically involves the reaction of morpholine with diazonium salts. One common method includes the diazotization of aniline derivatives followed by coupling with morpholine under controlled conditions. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the diazonium intermediate .
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions. The process requires precise control of temperature, pH, and reactant concentrations to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-(4-Morpholinyldiazenyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the diazenyl group into amines or other reduced forms.
Substitution: The morpholine rings can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides, amines, and thiols can be employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions result in various substituted morpholine derivatives .
Wissenschaftliche Forschungsanwendungen
4-(4-Morpholinyldiazenyl)morpholine has diverse applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research explores its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It finds applications in the production of polymers, dyes, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 4-(4-Morpholinyldiazenyl)morpholine involves its interaction with specific molecular targets. The diazenyl group can participate in redox reactions, influencing cellular processes. The morpholine rings may interact with biological macromolecules, affecting their function and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Morpholine: A simpler analog with a single morpholine ring.
4-(4-Morpholinyl)phenylamine: Contains a morpholine ring attached to a phenyl group.
4-(4-Morpholinyl)benzoic acid: Features a morpholine ring connected to a benzoic acid moiety
Uniqueness
4-(4-Morpholinyldiazenyl)morpholine is unique due to the presence of two morpholine rings connected by a diazenyl groupThe compound’s ability to undergo various chemical reactions and its potential biological activity make it a valuable subject of study in multiple scientific disciplines .
Eigenschaften
CAS-Nummer |
16504-26-0 |
|---|---|
Molekularformel |
C8H16N4O2 |
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
(E)-dimorpholin-4-yldiazene |
InChI |
InChI=1S/C8H16N4O2/c1-5-13-6-2-11(1)9-10-12-3-7-14-8-4-12/h1-8H2/b10-9+ |
InChI-Schlüssel |
MCDKUJUVZJDREQ-MDZDMXLPSA-N |
Isomerische SMILES |
C1COCCN1/N=N/N2CCOCC2 |
Kanonische SMILES |
C1COCCN1N=NN2CCOCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


